Antebate

Dermatology Psoriasis Topical Corticosteroid

Antebate, also known as betamethasone dipropionate (BDP), is a potent, synthetic, halogenated corticosteroid formulated for topical use. It is primarily indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including psoriasis and eczema.

Molecular Formula C29H39FO7
Molecular Weight 518.6 g/mol
Cat. No. B10828624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntebate
Molecular FormulaC29H39FO7
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC
InChIInChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26+,27+,28+,29+/m0/s1
InChIKeyVXOWJCTXWVWLLC-WTSMJJODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antebate (Betamethasone Dipropionate) Procurement Guide: Clinical and Formulation Evidence


Antebate, also known as betamethasone dipropionate (BDP), is a potent, synthetic, halogenated corticosteroid formulated for topical use. It is primarily indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including psoriasis and eczema [1]. The compound exists in various formulations, including standard ointments, optimized vehicles, and 'augmented' formulations that are specifically designed to enhance penetration of the stratum corneum and target the underlying dermal and epidermal tissues [2].

Why Generic Substitution of Antebate (Betamethasone Dipropionate) Fails: A Quantitative Differentiation Guide


In-class substitution of topical corticosteroids is often based solely on the active pharmaceutical ingredient (API) and concentration, which ignores critical vehicle and formulation-dependent differences in potency, onset of action, and targeted skin deposition. For betamethasone dipropionate, the 'augmented' or optimized vehicle is not a marketing term but a defined physical characteristic that significantly alters the drug's penetration profile and, consequently, its clinical performance against potent comparators like clobetasol propionate [1] and even its own non-augmented or differently esterified counterparts, such as betamethasone valerate [2]. This guide provides the quantifiable evidence necessary to justify a specific procurement decision based on performance, not just ingredient equivalence.

Antebate (Betamethasone Dipropionate) Quantitative Evidence Guide: Head-to-Head Comparisons


Faster Onset of Action for Scaling and Induration vs. Clobetasol Propionate in Scalp Psoriasis

In a 2-week, multicenter, investigator-blinded trial of 197 patients with moderate-to-severe scalp psoriasis, augmented betamethasone dipropionate 0.05% lotion demonstrated a statistically significantly faster onset of relief for scaling and induration compared to clobetasol propionate 0.05% solution [1]. This early efficacy advantage was observed within just 3 days of treatment initiation.

Dermatology Psoriasis Topical Corticosteroid

Significantly Greater Clinical Response vs. Betamethasone Valerate in Psoriasis and Eczema

Betamethasone dipropionate 0.05% ointment was compared to betamethasone valerate 0.1% ointment in a multicentric, randomized, double-blind clinical study involving 281 patients with psoriasis and other steroid-responsive dermatoses. The betamethasone dipropionate formulation produced a significantly faster onset of action as well as a significantly greater overall response [1]. A separate double-blind study in eczemas confirmed a statistically significant, week-by-week improvement in erythema, induration, and pruritus for the betamethasone dipropionate (0.05%) group over the betamethasone valerate (0.12%) group [2].

Dermatology Psoriasis Eczema Comparative Efficacy

Augmented Formulation Achieves Super-Potent Classification Through Enhanced Skin Penetration

The potency of a topical corticosteroid is a function of both the API and its vehicle. Betamethasone dipropionate 0.05% in a standard vehicle is classified as a 'potent' (Class III) corticosteroid, whereas the same API in an 'augmented' or optimized vehicle (e.g., Diprolene AF cream) is classified as 'super-potent' (Class I) [1]. This augmentation is achieved by altering the vehicle, typically with propylene glycol, to enhance drug penetration and skin absorption [2].

Pharmaceutics Topical Drug Delivery Corticosteroid Potency

Novel Spray Formulation (DFD-01) Demonstrates Equivalent Efficacy to Augmented Lotion with Superior Tolerability

A novel emollient spray formulation of betamethasone dipropionate 0.05% (DFD-01) was developed to optimize epidermal penetration. In a clinical trial for moderate plaque psoriasis, this medium-potency spray achieved treatment success (IGA=0 or 1 and ≥2-grade improvement) in 19% of patients versus 2.3% for vehicle (P≤0.001) [1]. Importantly, it demonstrated similar efficacy to an augmented betamethasone dipropionate 0.05% lotion but with a safety profile comparable to the vehicle over 28 days and no greater potential for adrenal suppression than a 15-day regimen of the augmented lotion under maximal use conditions [2].

Dermatology Psoriasis Topical Formulation

Fixed-Dose Combination with Calcipotriene Demonstrates Superior Efficacy vs. Monotherapy

Betamethasone dipropionate is often used in a fixed-dose combination with calcipotriene (Cal/BD). This combination is a well-established first-line topical therapy for psoriasis, demonstrating superior and more rapid efficacy compared to either agent alone [1]. For instance, in a phase 2 study for scalp psoriasis, Cal/BD foam achieved a significantly higher treatment success rate of 53.0% compared to 35.6% for Cal foam alone (P=0.021) [2].

Dermatology Psoriasis Combination Therapy

Antebate (Betamethasone Dipropionate) Application Scenarios: Where Procurement is Justified by Evidence


Moderate-to-Severe Scalp Psoriasis Requiring Rapid Symptom Relief

In clinical practice, augmented betamethasone dipropionate 0.05% lotion is a preferred choice for moderate-to-severe scalp psoriasis due to its demonstrated faster onset of action for scaling and induration compared to clobetasol propionate solution. The significant improvement seen within 3 days of treatment initiation can lead to better patient adherence and satisfaction [1].

Treatment of Recalcitrant or Thick Plaque Psoriasis

When treating thick, recalcitrant psoriatic plaques, an augmented betamethasone dipropionate formulation (Class I super-potent) is indicated. The vehicle's ability to enhance penetration allows for effective drug delivery to the target site, a key advantage over the same API in a standard vehicle [2].

First-Line Topical Therapy for Plaque Psoriasis (Combination Product)

The fixed-dose combination of calcipotriene and betamethasone dipropionate (Cal/BD) is an evidence-based, first-line therapy for psoriasis vulgaris. Its superior efficacy compared to either monotherapy component reduces the need for multiple daily applications and simplifies the treatment regimen, improving both outcomes and patient compliance [3].

Extensive Mild-to-Moderate Plaque Psoriasis Requiring a Favorable Safety Profile

For patients with extensive body surface area involvement (10-20% BSA), a novel betamethasone dipropionate 0.05% emollient spray (DFD-01) offers a unique value proposition. It provides efficacy comparable to a super-potent augmented lotion but with a safety profile akin to a medium-potency steroid, making it suitable for larger treatment areas without the same level of concern for systemic absorption and local adverse events [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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